6-Oxohexa-2,4-dien-1-yl acetate
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Overview
Description
6-Oxohexa-2,4-dien-1-yl acetate is a chemical compound with the molecular formula C8H12O2 It is known for its unique structure, which includes a conjugated diene system and an acetate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxohexa-2,4-dien-1-yl acetate can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with an acetylenic compound under specific conditions to form the desired product . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product’s high purity.
Chemical Reactions Analysis
Types of Reactions
6-Oxohexa-2,4-dien-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or acids.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
6-Oxohexa-2,4-dien-1-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Oxohexa-2,4-dien-1-yl acetate exerts its effects involves its ability to participate in various chemical reactions. The conjugated diene system allows for interactions with electrophiles and nucleophiles, facilitating a range of transformations. The acetate group can be hydrolyzed or substituted, leading to different reaction pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Hexadien-1-yl acetate: Similar in structure but lacks the oxo group.
Hexa-2,4-dien-1-ol acetate: Contains a hydroxyl group instead of an oxo group.
Hexa-2,4-dien-1-yl acetate: Similar but with different stereochemistry.
Uniqueness
6-Oxohexa-2,4-dien-1-yl acetate is unique due to its oxo group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications and research contexts.
Properties
CAS No. |
91661-01-7 |
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Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
6-oxohexa-2,4-dienyl acetate |
InChI |
InChI=1S/C8H10O3/c1-8(10)11-7-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI Key |
AQKBMDSEZRMYPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC=CC=CC=O |
Origin of Product |
United States |
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